molecular formula C11H12O3 B13015064 2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid

2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid

Cat. No.: B13015064
M. Wt: 192.21 g/mol
InChI Key: SPTHCHDOGHNRHU-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position of the indene ring and an acetic acid moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxyindene with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through acidification and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-oxo-2,3-dihydro-1h-inden-1-yl)acetic acid.

    Reduction: Formation of 2-(5-hydroxy-2,3-dihydro-1h-inden-1-yl)ethanol.

    Substitution: Formation of 2-(5-chloro-2,3-dihydro-1h-inden-1-yl)acetic acid.

Scientific Research Applications

2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    2-(1-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid: A closely related compound with a different substitution pattern on the indene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8,12H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHCHDOGHNRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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